Ecto-5'-Nucleotidase (CD73) Inhibition Potency of 2-Methoxypyridine-3-carbothioamide
2-Methoxypyridine-3-carbothioamide demonstrates a significant, sub-micromolar inhibitory activity against rat ecto-5'-nucleotidase (CD73) with an IC50 of 101 nM [1]. This is a notable point of differentiation from the more common pyridine-3-carbothioamide (CAS 4621-66-3), which is not reported to possess this specific, potent activity against CD73, a key target in immuno-oncology for modulating adenosine-mediated immunosuppression.
| Evidence Dimension | Inhibition of Ecto-5'-Nucleotidase (CD73) |
|---|---|
| Target Compound Data | IC50 = 101 nM |
| Comparator Or Baseline | Pyridine-3-carbothioamide (unsubstituted) (no reported CD73 inhibition at this potency) |
| Quantified Difference | Potent inhibition observed only for the 2-methoxy derivative |
| Conditions | Rat ecto-5'-nucleotidase transfected in COS7 cells, preincubated for 10 mins, AMP addition, measured after 10 mins |
Why This Matters
This level of potency differentiates the compound for research programs targeting CD73, a validated target in cancer immunotherapy, where the unsubstituted pyridine-3-carbothioamide is not a viable substitute.
- [1] BindingDB. (n.d.). Affinity Data for BDBM50437933: IC50 = 101 nM for rat Ecto-5'-nucleotidase. http://ww.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?energyterm=kJ/mole&tag=lidic50&monomerid=50437933&column=IC50 View Source
